molecular formula C6H10ClF2NO2 B6208022 (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride CAS No. 2703751-44-2

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride

Cat. No.: B6208022
CAS No.: 2703751-44-2
M. Wt: 201.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl ring substituted with two fluorine atoms, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride typically involves the introduction of the difluorocyclopropyl group into an amino acid framework. One common method includes the use of difluorocarbene reagents to achieve the difluoromethylation of a suitable precursor. The reaction is often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to specific sites on the precursor molecule. The process is optimized for high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropyl ring.

    Substitution: The difluorocyclopropyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropyl oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives .

Scientific Research Applications

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties

Mechanism of Action

The mechanism by which (2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity and selectivity, leading to modulation of specific biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid hydrochloride is unique due to its specific configuration and the presence of the difluorocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2703751-44-2

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.